molecular formula C19H16ClN3O5S2 B6560773 N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1021263-78-4

N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6560773
CAS No.: 1021263-78-4
M. Wt: 465.9 g/mol
InChI Key: NSLIJLBNZZJIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a thioacetamide linker connected to a 4-chlorophenyl moiety. Its structure integrates sulfonyl, thioether, and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIJLBNZZJIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and binding interactions, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines various pharmacologically active moieties. The key components include:

  • Chlorophenyl group : Known for its role in enhancing biological activity.
  • Dihydropyrimidine ring : Associated with various biological effects.
  • Methoxybenzenesulfonyl group : Implicated in antibacterial and enzyme inhibitory activities.

The molecular formula for this compound is C23H24ClN3O3SC_{23}H_{24}ClN_3O_3S, with a molecular weight of approximately 440.97 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized compounds, it was found to demonstrate moderate to strong activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The compound showed weaker activity against other strains tested. The results suggest that modifications in the chemical structure can enhance the antibacterial potency of related compounds .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
  • Urease : Associated with the treatment of urinary tract infections.

Inhibitory assays showed that several derivatives of this compound had strong inhibitory effects on urease, with IC50 values significantly lower than the standard thiourea (IC50 = 21.25 µM). For instance, some derivatives achieved IC50 values as low as 0.63 µM, indicating high potency .

Binding Interactions

Docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies revealed favorable binding interactions with amino acid residues in target proteins, suggesting a mechanism through which the compound exerts its biological effects .

Study on Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized derivatives for their antibacterial efficacy. The results indicated that compounds similar to this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were identified as potential candidates for further development .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibitory properties of this class of compounds. The study highlighted that certain derivatives not only inhibited AChE effectively but also displayed significant urease inhibition. This dual action suggests potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong activity
AntibacterialBacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
Enzyme InhibitionUreaseIC50 values < 5 µM

Comparison with Similar Compounds

Key Observations:

The 3-chloro-4-methoxybenzenesulfonyl group in combines electron-withdrawing (Cl) and donating (OCH₃) effects, possibly affecting binding affinity in enzymatic interactions.

Acetamide Substituent Effects :

  • The 4-chlorophenyl group in the target compound may improve metabolic stability compared to 2-chlorophenyl in , as para-substitution often reduces steric hindrance. The cyclohexenylethyl group in introduces conformational flexibility and steric bulk, which could influence pharmacokinetic properties like membrane permeability.

Core Modifications: Compounds like replace the sulfonyl-pyrimidinone core with an amino-pyrimidinone system, altering hydrogen-bonding capabilities and reactivity.

Implications for Drug Design

The structural diversity within this class highlights the tunability of physicochemical properties:

  • Electron-Donating Groups (e.g., 4-OCH₃): May improve solubility and target engagement in polar environments.
  • Halogen Substituents (e.g., 4-Cl): Enhance binding via halogen bonding or hydrophobic interactions.
  • Steric Modifications (e.g., cyclohexenylethyl in ): Adjust bioavailability by modulating molecular volume.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.